Rotenone, dihydro-dihydroxy-

Beschreibung

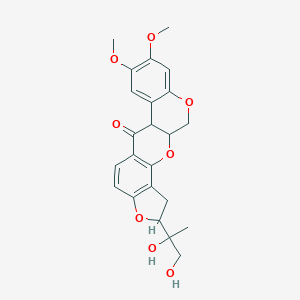

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10585-57-6 |

|---|---|

Molekularformel |

C23H24O8 |

Molekulargewicht |

428.4 g/mol |

IUPAC-Name |

6-(1,2-dihydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

InChI |

InChI=1S/C23H24O8/c1-23(26,10-24)19-7-13-14(30-19)5-4-11-21(25)20-12-6-16(27-2)17(28-3)8-15(12)29-9-18(20)31-22(11)13/h4-6,8,18-20,24,26H,7,9-10H2,1-3H3 |

InChI-Schlüssel |

HCVCUIIDODCONY-UHFFFAOYSA-N |

SMILES |

CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |

Kanonische SMILES |

CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |

Andere CAS-Nummern |

10585-57-6 |

Herkunft des Produkts |

United States |

Syn Dihydroxylation Using Osmium Tetroxide:

A common and reliable method for the syn-dihydroxylation of a double bond is through the use of osmium tetroxide (OsO₄). This reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield a cis-diol. The stereochemistry of the product is influenced by the steric hindrance of the parent molecule, with the reagent typically attacking the less hindered face of the double bond.

Reaction Scheme: Rotenone (B1679576) + OsO₄ → Osmate Ester Intermediate Osmate Ester Intermediate + Reductive Cleavage Agent (e.g., H₂S) → 6',7'-dihydro-6',7'-(cis)-dihydroxyrotenone

This method is known to produce diols with predictable stereochemistry in related steroidal systems nih.gov.

Anti Dihydroxylation Via Epoxidation and Hydrolysis:

Advanced Spectroscopic and Analytical Techniques for Stereochemical Elucidation

Determining the precise three-dimensional arrangement of atoms in the dihydro-dihydroxy rotenone isomers requires the application of several advanced spectroscopic and analytical techniques. These methods provide crucial information about the relative and absolute configuration of the newly formed chiral centers at the 6' and 7' positions, as well as confirming the existing stereochemistry of the rotenone core.

Chemical Interconversion Studies for Absolute Configuration

Chemical interconversion is a classical method used to establish the absolute configuration of a chiral molecule by chemically relating it to a compound of a known absolute configuration ias.ac.in. For 6',7'-dihydro-6',7'-dihydroxyrotenone, this could involve the chemical degradation of the side chain to a smaller, known chiral molecule. For instance, oxidative cleavage of the diol could yield a chiral acid or alcohol whose absolute configuration can be determined by comparison with an authentic sample. The absolute stereochemistry of the parent compound, rotenone, was itself established through such chemical degradation studies, where the dihydrotubaic acid obtained from rotenone was correlated with D-glyceraldehyde ias.ac.in.

Optical Rotatory Dispersion (ORD) Analysis

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength creative-biostructure.comslideshare.netkud.ac.in. The resulting ORD curve, particularly the sign and shape of the Cotton effect in the vicinity of an absorption band, can provide valuable information about the absolute configuration of stereocenters kud.ac.inpg.edu.plyoutube.com. For dihydro-dihydroxy rotenone isomers, the chromophores within the rotenoid skeleton will give rise to characteristic ORD spectra. By comparing the experimental ORD curves of the different epimers with those of known rotenoids or with theoretically calculated spectra, the absolute configuration of the chiral centers can be inferred pg.edu.pl.

| Technique | Principle | Application to Dihydro-dihydroxy Rotenone |

| ORD | Measures the change in optical rotation with wavelength. | Determination of absolute configuration by analyzing the Cotton effect. |

| Monochromatic Rotation | Measures optical rotation at a single wavelength (e.g., sodium D-line). | Characterization of enantiomers and diastereomers based on their specific rotation values. |

| IR Spectrometry | Measures the absorption of infrared radiation due to molecular vibrations. | Identification of functional groups (e.g., hydroxyl groups) and conformational analysis through hydrogen bonding. |

Monochromatic Rotation Spectroscopy

While ORD provides information across a range of wavelengths, monochromatic rotation spectroscopy, or polarimetry, measures the optical rotation at a single, specific wavelength, most commonly the sodium D-line (589 nm). This technique is fundamental for characterizing chiral molecules. Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal and opposite extent. For diastereomers, such as the different epimers of 6',7'-dihydro-6',7'-dihydroxyrotenone, the magnitude and sign of the specific rotation will be unique for each isomer. Although it can be challenging to determine the absolute configuration from a single rotation value without reference compounds, it is an essential tool for distinguishing between different stereoisomers and assessing enantiomeric purity researchgate.net.

Mass Spectrometry (MS) Applications

Mass spectrometry is a pivotal analytical technique for the identification and structural elucidation of dihydro-dihydroxy rotenone isomers. The molecular ion of dihydro-dihydroxy rotenone is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 428.1471 g/mol . For instance, a molecular ion at m/e 428.14712 for C23H24O8 has been reported for 1',2'-dihydro-1',2'-dihydroxyrotenone, which is consistent with the addition of two hydroxyl groups and the reduction of a double bond in the rotenone structure researchgate.net.

In mass spectrometric analysis, particularly with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the fragmentation pattern of the parent ion provides valuable structural information. For rotenoids in general, the fragmentation often involves the cleavage of the molecule at specific bonds, yielding characteristic product ions. While a detailed fragmentation pattern for specific dihydro-dihydroxy rotenone isomers is not extensively documented in publicly available literature, the principles of mass spectral fragmentation of rotenoids can be applied. The core rotenoid skeleton often remains intact in some fragments, allowing for the identification of the compound class. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the parent and fragment ions, thus increasing the confidence in the identification of these isomers. The analysis of rotenone and its metabolites, including hydroxylated derivatives, in biological and environmental samples often relies on LC-MS/MS methods, which offer high sensitivity and selectivity nih.govresearchgate.net.

The table below summarizes the expected mass spectrometric data for dihydro-dihydroxy rotenone.

| Property | Value |

| Molecular Formula | C23H24O8 |

| Exact Mass | 428.1471 g/mol |

| Expected [M+H]+ | m/z 429.1544 |

| Expected [M+Na]+ | m/z 451.1363 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical characterization of dihydro-dihydroxy rotenone isomers. Both ¹H-NMR and ¹³C-NMR provide critical information about the connectivity of atoms and the spatial arrangement of the molecule.

For 1',2'-dihydro-1',2'-dihydroxyrotenone, specific chemical shifts in the ¹H-NMR spectrum distinguish it from the parent rotenone molecule. The signals corresponding to the olefinic protons in the side chain of rotenone are absent and are replaced by signals corresponding to the protons in the newly formed diol structure. For example, the singlet signal for the olefin at 5.06 ppm in rotenone is replaced by a singlet at 1.81 ppm (three protons) in 1',2'-dihydro-1',2'-dihydroxyrotenone researchgate.net.

¹³C-NMR spectroscopy is particularly powerful for determining the stereochemistry of rotenoids. The chemical shifts of carbon atoms, especially those at or near stereocenters, are highly sensitive to their spatial environment. This technique has been effectively used to differentiate between epimers of rotenone and its analogues researchgate.net. The differences in the chemical shifts of key carbon atoms can be correlated with the relative stereochemistry at the chiral centers.

The following tables present some of the reported NMR data for 1',2'-dihydro-1',2'-dihydroxyrotenone researchgate.net.

¹H-NMR Spectral Data of 1',2'-dihydro-1',2'-dihydroxyrotenone

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1 | 6.76 (s) |

| H-4 | 6.44 (s) |

| OCH₃ | 3.76 (s) |

| OCH₃ | 3.72 (s) |

| H-6 | 4.09 (d) |

| H-6a | 4.49 (t) |

| H-12a | 4.90 (d) |

¹³C-NMR Spectral Data of 1',2'-dihydro-1',2'-dihydroxyrotenone

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | 101.1 |

| C-2 | 167.9 |

| C-3 | 157.9 |

| C-4 | 104.9 |

| C-4a | 109.8 |

| C-5a | 143.7 |

| C-6 | 66.7 |

| C-6a | 44.9 |

| C-7a | 112.9 |

| C-11a | 149.9 |

| C-12 | 188.9 |

| C-12a | 71.9 |

| C-1' | 76.5 |

| C-2' | 73.2 |

| C(CH₃)₂ | 25.4 |

| OCH₃ | 55.7 |

Utility of Synthesized Dihydro-dihydroxy Rotenone as Analytical Standards in Research

Synthesized and well-characterized isomers of dihydro-dihydroxy rotenone are of significant value as analytical standards in various research applications. In toxicological and metabolic studies of rotenone, it is crucial to have access to pure reference standards of its metabolites for accurate identification and quantification.

When rotenone is introduced into a biological system or the environment, it can be transformed into various metabolites, including hydroxylated and reduced forms like dihydro-dihydroxy rotenone. To study the metabolic fate and potential toxicity of these metabolites, analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed. The availability of synthesized dihydro-dihydroxy rotenone isomers allows for the development and validation of these analytical methods.

Specifically, these synthesized standards can be used to:

Confirm the identity of metabolites: By comparing the retention time and mass spectral data of a suspected metabolite in a sample to that of the synthesized standard, its identity can be confirmed with a high degree of certainty.

Quantify metabolite levels: Synthesized standards are used to create calibration curves, which are essential for the accurate quantification of the metabolite in biological matrices such as blood, urine, or tissue homogenates, as well as in environmental samples.

Investigate stereoselective metabolism: The synthesis of individual stereoisomers of dihydro-dihydroxy rotenone enables the study of stereoselective metabolic pathways. This is important as different stereoisomers can exhibit different biological activities and toxicities.

While the direct use of synthesized dihydro-dihydroxy rotenone as a commercially available analytical standard is not widely documented, the established principles of drug metabolism and environmental analysis underscore their importance. The analysis of rotenone and its degradation products in various contexts necessitates the use of reliable reference materials for accurate and reproducible results.

Biotransformation Pathways and Metabolite Identification of Dihydro Dihydroxy Rotenone

Enzymatic Hydroxylation and Oxidation of Rotenone (B1679576) Leading to Dihydro-dihydroxy Metabolites

The conversion of rotenone into its dihydro-dihydroxy forms within the body is primarily an enzymatic process designed to increase water solubility and facilitate excretion. This transformation is a key step in the Phase I metabolic pathway of the compound.

The liver is the principal site for the metabolism of xenobiotics like rotenone, utilizing a collection of enzymes known as the hepatic microsomal enzyme system located in the endoplasmic reticulum of hepatocytes news-medical.net. Central to this system is the cytochrome P450 (CYP) superfamily of enzymes, which catalyze oxidative reactions news-medical.net.

Research has identified several CYP enzymes involved in the Phase I biotransformation of rotenone. In silico and in vitro studies have implicated CYP3A4 and CYP2C19, along with CYP1A2, CYP2D6, and CYP2C9, as key players in metabolizing rotenone into more water-soluble derivatives through processes like hydroxylation nih.gov. While the direct formation of dihydro-dihydroxy rotenone is a complex process, the involvement of CYP2C19 and CYP3A4 is significant, as these enzymes are known to catalyze the formation of dihydroxy metabolites from other compounds clinpgx.orgnih.gov. For instance, CYP2C19, CYP2C9, and CYP3A4 have been shown to catalyze the formation of a dihydroxylated product from primary hydroxylated metabolites of phenytoin (B1677684) clinpgx.orgnih.gov. Similarly, CYP3A4 is capable of producing methyl hydroxylated metabolites from agents like voriconazole (B182144) nih.gov. This established function supports their role in the sequential hydroxylation reactions that would lead to dihydro-dihydroxy rotenone.

| Enzyme | Role in Rotenone Metabolism | General Function |

|---|---|---|

| CYP3A4 | Substrate and potential inhibitor nih.gov | Catalyzes hydroxylation and oxidation reactions clinpgx.orgnih.gov |

| CYP2C19 | Substrate and potential inhibitor nih.gov | Catalyzes hydroxylation reactions clinpgx.orgnih.gov |

| CYP1A2 | Substrate nih.gov | Involved in metabolizing xenobiotics news-medical.net |

| CYP2D6 | Substrate and potential inhibitor nih.gov | Metabolizes a wide range of substrates |

| CYP2C9 | Substrate and potential inhibitor nih.gov | Catalyzes hydroxylation reactions clinpgx.orgnih.gov |

Microbial Biotransformation of Rotenone and Dihydrorotenone to Dihydro-dihydroxy Forms

Microbial systems, particularly fungi, are often used as in vitro models to simulate and study mammalian metabolism of drugs and other xenobiotics mdpi.commdpi.com. This is due to their possession of enzymatic machinery, such as cytochrome P450, that can produce metabolites identical to those found in mammals mdpi.com.

The fungus Cunninghamella blakesleeana has been successfully used to study the biotransformation of rotenone. In preparative-scale incubations, C. blakesleeana was found to convert rotenone into two primary products: 3'-hydroxyrotenone (amorphigenin) and, notably, 1′,2′-dihydro-1′,2′-dihydroxyrotenone nih.govnih.gov. This demonstrates the capability of the fungus to perform both hydroxylation and the reduction/hydration of the isopropylene side chain.

Furthermore, when the substrate was changed to 1′,2′-dihydrorotenone (the result of catalytically reducing rotenone's side chain), C. blakesleeana transformed it into 2′-hydroxy-1′,2′-dihydrorotenone nih.govnih.gov. This highlights the fungus's specific hydroxylating capabilities on the rotenone backbone. The use of Cunninghamella species is a well-established method for producing reference metabolites and predicting metabolic pathways semanticscholar.orgresearchgate.net.

| Substrate | Metabolite Produced | Transformation Type |

|---|---|---|

| Rotenone | 1′,2′-dihydro-1′,2′-dihydroxyrotenone nih.govnih.gov | Hydroxylation and Reduction/Hydration |

| Rotenone | 3′-hydroxyrotenone (Amorphigenin) nih.govnih.gov | Hydroxylation |

| 1′,2′-Dihydrorotenone | 2′-hydroxy-1′,2′-dihydrorotenone nih.govnih.gov | Hydroxylation |

Characterization of Dihydro-dihydroxy Rotenone as Biological Metabolites

Identifying and quantifying metabolites in biological systems is essential for understanding the disposition and effects of a parent compound.

The kidney plays a major role in eliminating xenobiotics from the body nih.gov. Studies using MALDI mass spectrometry imaging to analyze the spatial distribution of rotenone in rats following oral administration found that rotenone accumulates in the kidney cortex nih.gov. However, in these particular studies, biotransformed metabolites of rotenone were not detected in either the kidney or liver tissue sections nih.gov.

This lack of detection is likely attributable to rotenone's high metabolic clearance rate and short half-life nih.gov. The water-soluble products of rotenone metabolism, such as dihydro-dihydroxy forms, are likely excreted from the body rapidly, preventing significant accumulation in tissues nih.gov. Studies on the binding of radiolabeled dihydro-rotenone have shown its highest accumulation occurs in the kidney and heart, though this work did not focus on subsequent metabolites nih.gov.

The rapid metabolism of rotenone suggests that its metabolites could serve as effective biomarkers for assessing exposure. Since the parent compound is cleared quickly, its metabolic products, which are formed and excreted, may provide a more reliable indication of recent exposure. Previous research has highlighted that rotenone exposure can induce significant alterations in biological systems, underscoring the need for reliable biomarkers to monitor such events biorxiv.orgresearchgate.net. While the specific use of dihydro-dihydroxy rotenone as a biomarker is still an area of developing research, the principle remains that detecting such a metabolite in urine or plasma would confirm the uptake and metabolic processing of the parent compound.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the chemical compound “Rotenone, dihydro-dihydroxy-” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The vast majority of mechanistic investigations at the molecular and cellular levels have been conducted on its parent compound, Rotenone . The detailed research findings regarding mitochondrial electron transport chain inhibition, effects on ATP production, generation of reactive oxygen species, and specific apoptotic pathways (including caspase activation, Bax/Bcl-2 modulation, and the p53 pathway) are well-documented for Rotenone, but not for its dihydro-dihydroxy derivative.

Therefore, it is not possible to fulfill the request to generate an article focusing solely on “Rotenone, dihydro-dihydroxy-” with the specified level of detail and scientific accuracy for each subsection of the provided outline. An article on Rotenone , however, could be comprehensively written to match the requested structure and content inclusions.

Mechanistic Investigations of Dihydro Dihydroxy Rotenone at Molecular and Cellular Levels

Cellular Responses and Intracellular Signaling Modulated by Dihydro-dihydroxy Rotenone (B1679576)

Induction of Programmed Cell Death Pathways

Necrotic Cell Death Processes

Necrotic cell death induced by rotenone involves complex mechanisms, prominently featuring energy depletion and the activation of specific signaling cascades. A primary feature of this cell death pathway is the depletion of adenosine (B11128) triphosphate (ATP), a hallmark of necrosis. science.gov Studies have demonstrated that rotenone treatment leads to a significant decrease in cellular ATP levels, an event that precedes the induction of cell death and apoptosis. nih.gov This rapid depletion of cellular energy is a critical factor contributing to the necrotic phenotype observed in affected cells. science.gov

In addition to energy collapse, mitogen-activated protein kinase (MAPK) signaling pathways play a crucial role in mediating rotenone's toxic effects. Research has shown that rotenone exposure activates several MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). frontiersin.org In RGC-5 cells, rotenone-induced toxicity is associated with the activation of JNK and p38 pathways. science.gov Similarly, in BV2 microglial cells, rotenone directly triggers activation through the p38 MAPK pathway, which is dependent on the production of reactive oxygen species (ROS). plos.orgnih.gov This activation of MAPK signaling contributes to inflammatory responses and subsequent neuronal damage. mdpi.com The pro-apoptotic function of the JNK signaling pathway, in particular, has been identified as a key element in rotenone-mediated cell death. frontiersin.org

Table 1: Key Findings in Rotenone-Induced Necrotic Cell Death Processes

| Cellular Process | Key Findings | Affected Molecules/Pathways | References |

|---|---|---|---|

| ATP Depletion | Rotenone treatment causes a rapid and significant decrease in cellular ATP levels. | Cellular Bioenergetics | science.govnih.gov |

| This energy depletion is a characteristic feature of necrotic cell death. | Necrosis | science.gov | |

| MAPK Signaling | Rotenone activates multiple MAPK pathways, contributing to its cytotoxicity. | p38, JNK, ERK | frontiersin.org |

| Activation of the p38 MAPK pathway in microglia is ROS-dependent. | p38 MAPK, ROS | plos.orgnih.gov | |

| JNK and p38 activation is directly involved in rotenone-induced toxicity. | JNK, p38 | science.gov | |

| JNK signaling plays a pro-apoptotic role in rotenone-induced cell death. | JNK | frontiersin.org |

Autophagic Processes and Mitophagy Modulation

Rotenone significantly disrupts the autophagy-lysosome pathway, leading to an impairment of autophagic flux. Treatment of cells with rotenone induces a notable accumulation of autophagic vacuoles. nih.gov This is evidenced by the increased expression of microtubule-associated protein-light chain 3-II (LC3-II), a key marker for autophagosomes. nih.govresearchgate.net However, this accumulation is not due to an induction of autophagy but rather a blockage in the degradation phase. Investigations into autophagic flux revealed that the buildup of autophagic vacuoles results from a decrease in their effective lysosomal degradation. nih.gov This impairment is further substantiated by the increased cellular levels of autophagy substrates like p62 (also known as SQSTM1) and α-synuclein, which would typically be cleared by a functional autophagy system. nih.gov The observed inhibition of lysosomal degradation may be linked to the decrease in cellular ATP levels, which can affect the pH of acidic vesicles and compromise lysosomal function. nih.gov

Table 2: Indicators of Rotenone-Induced Autophagic Flux Impairment

| Indicator | Observation | Implication | References |

|---|---|---|---|

| LC3-II Levels | Increased expression and accumulation of LC3-II. | Accumulation of autophagosomes. | nih.govresearchgate.net |

| p62/SQSTM1 Levels | Increased cellular levels of the autophagy substrate p62. | Blockage of autophagic degradation. | nih.govnih.gov |

| α-Synuclein Levels | Accumulation of α-synuclein. | Impaired clearance of autophagy substrates. | nih.gov |

| Autophagic Flux | Decreased effective lysosomal degradation of autophagic vacuoles. | Impairment of the autophagy-lysosome pathway. | nih.gov |

The cellular response to rotenone-induced mitochondrial damage prominently involves the PINK1/Parkin pathway, a major signaling cascade for initiating mitophagy (the selective removal of damaged mitochondria). Rotenone exposure leads to a significant reduction in the mitochondrial membrane potential. nih.govresearchgate.netnih.gov This depolarization is a critical signal that triggers the accumulation of PTEN-induced putative kinase 1 (PINK1) on the outer mitochondrial membrane. researchgate.netresearchgate.net Stabilized PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. researchgate.net Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins. These ubiquitin chains are recognized by autophagy receptor proteins, such as p62, which then links the damaged mitochondrion to the autophagosome machinery via its interaction with LC3, thereby targeting it for degradation. nih.gov Studies using transcriptome sequencing and gene expression analysis have confirmed that the PINK1/Parkin pathway is a key player in the cascade leading to rotenone-induced mitophagy. nih.govresearchgate.netnih.gov

Gene Expression Profiling and Transcriptomic Analysis

Transcriptomic analyses of cells and tissues exposed to rotenone have revealed widespread and complex changes in gene expression, highlighting the multifaceted nature of its toxicity. Microarray and RNA-sequencing studies on rotenone-treated neurons and cell lines have identified significant alterations in the expression of thousands of genes. nih.govnih.gov These changes are dependent on both the dose and duration of exposure. nih.gov The differentially expressed genes are associated with a range of biological processes. Key pathways affected include those related to mitochondrial dysfunction, the ubiquitin-proteasome system, the autophagy-lysosome pathway, calcium signaling, and apoptosis. nih.gov Furthermore, transcriptomic profiling in animal models has uncovered region-specific responses in the brain, with a strong immune response signature in the substantia nigra and widespread dysregulation of synaptic function in the cortex. biorxiv.org These gene expression changes provide a molecular blueprint of the cellular response to rotenone, defining potential targets for intervention. nih.gov

Table 3: Selected Genes with Altered Expression or Protein Levels in Response to Rotenone

| Gene Symbol | Protein Name | Function | Observed Effect | References |

|---|---|---|---|---|

| Snca | α-Synuclein | Protein aggregation, synaptic function | Protein accumulation due to impaired autophagic clearance. | nih.gov |

| Becn1 | Beclin-1 | Autophagy initiation | Altered mRNA and protein levels. | researchgate.net |

| ATG8 | Autophagy-related protein 8 | Autophagosome formation | Significantly elevated gene expression. | nih.gov |

| Parkin | Parkin | Mitophagy (E3 ubiquitin ligase) | Upregulated gene expression. | nih.gov |

| p62/SQSTM1 | Sequestosome 1 | Autophagy receptor | Increased protein levels, upregulated gene expression. | nih.govnih.gov |

Effects on Genes Encoding Dopaminergic Neuron Markers (e.g., Tyrosine Hydroxylase)

Research into the effects of rotenoids, particularly the parent compound rotenone, on dopaminergic neurons has consistently demonstrated a significant impact on the expression of key neuronal markers. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine, and its expression level is a critical indicator of the health and integrity of dopaminergic neurons. researchgate.net

Influence on Enzyme Systems and Antioxidant Defense Mechanisms

The inhibition of mitochondrial complex I by dihydro-dihydroxy rotenone and related compounds precipitates a cascade of cellular events, prominently featuring oxidative stress. This directly impacts the cell's enzymatic and antioxidant defense systems.

Modulation of Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) S-transferase)

The cellular response to the oxidative stress induced by rotenoids involves significant modulation of primary antioxidant enzymes. nih.gov These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), form the first line of defense against reactive oxygen species (ROS). nih.gov SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, while catalase and glutathione peroxidases subsequently convert hydrogen peroxide into water. nih.govnih.gov

Research indicates that exposure to rotenone can lead to a reduction in the activities of both superoxide dismutase and catalase. researchgate.net This impairment of the antioxidant defense system exacerbates the oxidative damage caused by mitochondrial dysfunction. However, some studies have reported an increase in the activity of these enzymes, suggesting a potential compensatory mechanism by the cell to counteract the surge in ROS production. researchgate.net The specific response can vary depending on the experimental model and conditions.

Table 1: Effects of Rotenoid Exposure on Antioxidant Enzyme Activity

| Enzyme | Primary Function | Observed Effect of Rotenoid Exposure | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radical to hydrogen peroxide | Activity is often reduced, though compensatory increases have been noted. | researchgate.netresearchgate.net |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen | Activity is generally reported to decrease following exposure. | nih.govresearchgate.net |

| Glutathione S-transferase (GST) | Detoxifies harmful compounds by conjugation with glutathione | Modulation is part of the broader response to oxidative stress. | nih.gov |

Alterations in Glutathione (GSH) Levels

Glutathione (GSH) is a critical non-enzymatic antioxidant that plays a central role in protecting cells from oxidative damage. Studies on rotenone have demonstrated that exposure to the compound leads to a significant, dose-dependent depletion of total cellular GSH levels. nih.govresearchgate.net For instance, treatment with 10 nM rotenone was found to reduce total cellular glutathione by 57 ± 14%. nih.gov This reduction in GSH compromises the cell's ability to neutralize ROS and detoxify harmful substances. Furthermore, the depletion of cellular glutathione has been shown to potentiate the toxicity of rotenone, indicating the crucial protective role of GSH against the damage induced by these compounds. nih.gov The maintenance of adequate GSH levels is therefore essential for mitigating the neurotoxic effects of rotenoids.

Acetylcholinesterase Activity Research

In addition to its effects on the dopaminergic system and oxidative stress pathways, research has shown that rotenone administration can influence the cholinergic system. Specifically, studies have reported that rotenone markedly increases the activity of acetylcholinesterase (AChE). nih.gov AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. An increase in AChE activity leads to a more rapid breakdown of acetylcholine, potentially altering cholinergic neurotransmission, which is crucial for functions like memory, learning, and motor control. nih.gov

Structure-Activity Relationship (SAR) Studies of Dihydro-dihydroxy Rotenone and Related Rotenoids

The biological activity of rotenoids, including dihydro-dihydroxy rotenone, is intrinsically linked to their specific chemical structures. SAR studies are crucial for understanding how molecular configuration dictates the potency and mechanism of action, particularly concerning their primary target, the mitochondrial complex I (NADH:ubiquinone oxidoreductase).

Correlation Between Chemical Structure and NADH:Ubiquinone Oxidoreductase Inhibition

The inhibition of NADH:ubiquinone oxidoreductase is the defining toxic action of rotenone and related compounds. pnas.org The potency of this inhibition is highly sensitive to the molecule's three-dimensional shape and stereochemistry. capes.gov.br

Studies comparing natural rotenone with its stereoisomers have revealed that the specific spatial arrangement of its constituent rings is essential for high-affinity binding to the enzyme complex. It has been demonstrated that the "bent form" of the rotenone molecule is critical for its inhibitory activity in bovine heart mitochondria. capes.gov.br Modifications to certain parts of the molecule, such as the E-ring, can significantly alter both the potency and the nature of the enzyme inhibition. For example, comparing rotenone and its 5'α-epirotenone isomer showed that while both are inhibitors, they exhibit different inhibition patterns (noncompetitive vs. competitive) against ubiquinone, suggesting they interact differently with the quinone-binding site. capes.gov.br This indicates that the enzyme's binding pocket recognizes the entire molecular shape of the rotenoid in a very precise manner. capes.gov.br The general correlation holds that the more potent a given rotenoid is at inhibiting NADH:ubiquinone oxidoreductase, the more pronounced its downstream toxic effects are. pnas.org

Table 2: Structure-Activity Relationship in Rotenoid Inhibition of Complex I

| Structural Feature | Importance for Inhibition | Mechanism | Reference |

|---|---|---|---|

| Overall Molecular Shape (Bent Form) | Essential for high potency | Allows for precise fitting into the inhibitor binding site on the enzyme complex. | capes.gov.br |

| Stereochemistry (e.g., at C5') | Crucial | Alters the interaction with the ubiquinone-binding site, affecting the pattern of inhibition (competitive vs. noncompetitive). | capes.gov.br |

| E-Ring Moiety | Significant | Modifications to this ring affect both inhibitory potency and the mechanism of binding. | capes.gov.br |

Structure-Dependent Cytotoxic Activity in Research Cell Lines (e.g., cancer cell lines, neuroblastoma cells, pheochromocytoma cells, human liver cells)

The cytotoxic activity of dihydro-dihydroxy rotenone, also known as amorphigenol, and its related hydroxylated rotenoids has been investigated in various research cell lines, particularly cancer cells. Research indicates that the structure of these compounds plays a crucial role in their selective effects on cell proliferation.

In studies involving prostate cancer, hydroxylated rotenoids such as amorphigenol and dihydroamorphigenin have demonstrated selective anti-proliferative activity. nih.gov When tested on C4-2 and C4-2B prostate cancer cell lines, these compounds were found to inhibit proliferation. nih.gov In contrast, the non-cancerous PNT2 prostate cell line was left relatively unaffected, highlighting a selective action against malignant cells. nih.gov The parent compound, rotenone, was used as a positive control in these assays. nih.gov

The cytotoxic potential of hydroxylated rotenoids extends to other cancer types as well. Several hydroxylated rotenoids have been reported to be cytotoxic towards mouse lymphoma L5178Y cells, with IC50 values in the range of 0.2 to 0.9 μM. nih.gov Furthermore, compounds including rotenolone (B1679575) and tephrosin (B192491) have shown selective cytotoxicity toward LNCaP prostate cancer cells, with ED50 values between 0.3 and 0.7 μM. One study highlighted that the related compound, 12-alpha-beta-hydroxyamorphigenin, exhibited extremely potent cytotoxicity with an ED50 value of less than 0.001 µg/mL in six different neoplastic cell lines. nih.gov

While data exists for cancer cell lines, specific research detailing the cytotoxic activity of dihydro-dihydroxy rotenone in neuroblastoma cells, pheochromocytoma cells, or human liver cells is not extensively available in the current body of literature. Studies on these cell lines have historically focused on the parent compound, rotenone.

| Compound | Cell Line | Cell Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Hydroxylated Rotenoids | L5178Y | Mouse Lymphoma | IC50 | 0.2 - 0.9 µM | nih.gov |

| Hydroxylated Rotenoids (e.g., Rotenolone, Tephrosin) | LNCaP | Prostate Cancer | ED50 | 0.3 - 0.7 µM | |

| 12-alpha-beta-hydroxyamorphigenin | Six Neoplastic Cell Lines | ED50 | < 0.001 µg/mL | nih.gov |

Importance of Overall Molecular Conformation and E-ring Substituents

A key structural modification in dihydro-dihydroxy rotenone is the presence of hydroxyl groups on the E-ring. nih.gov This hydroxylation makes the molecule more hydrophilic compared to the parent compound, rotenone. nih.gov This increased hydrophilicity is a critical factor, as it is expected to reduce the compound's ability to cross the blood-brain barrier. nih.gov This is a desirable trait for therapeutic development, as the neurotoxicity of more hydrophobic rotenoids like rotenone, which readily crosses the blood-brain barrier, is a major concern. nih.govresearcher.life

The substituents on the E-ring also directly modulate the compound's primary mechanism of action: the inhibition of mitochondrial complex I. nih.gov A comprehensive study of 29 hydroxylated rotenone derivatives measured the half-maximal inhibitory concentrations (IC50) against complex I, establishing a direct link between the structure of the E-ring and inhibitory potency. nih.gov The specific placement and number of hydroxyl groups alter the binding affinity of the molecule to its target site within the mitochondrial complex. nih.gov

Comparative Biological Activities with Parent Rotenone and Other Rotenoids

The biological activity of dihydro-dihydroxy rotenone and related hydroxylated compounds has been evaluated in direct comparison to the parent compound, rotenone, and other rotenoids like deguelin. nih.gov These comparisons primarily focus on the inhibition of mitochondrial complex I, a key mechanism underlying their cytotoxic effects. nih.govresearcher.life

Studies have shown that while hydroxylated rotenoids retain the ability to inhibit complex I, their potency varies significantly compared to rotenone. nih.gov For instance, the IC50 value of rotenone for the inhibition of bovine mitochondrial complex I is 6.9 nM. nih.gov In comparison, dihydroamorphigenin is slightly less potent with an IC50 of 21.1 nM, while amorphigenol (dihydro-dihydroxy rotenone) is significantly less potent at 161 nM. nih.gov This demonstrates that the addition of hydroxyl groups to the E-ring, while conferring other potentially beneficial properties like reduced neurotoxicity, can decrease the direct inhibitory action on the primary molecular target. nih.gov

Despite a lower potency against isolated mitochondrial complex I, hydroxylated rotenoids like amorphigenin (B1666014) and dihydroamorphigenin exhibit a more selective anti-proliferative effect on cancer cells compared to non-cancerous cells. nih.gov This selective cytotoxicity is a crucial differentiator from the parent compound, rotenone. nih.gov

In a different biological context, the inhibitory activity of amorphigenin was compared to rotenone against the mitochondrial complex I of the mosquito Culex pipiens pallens. In this model, the two compounds showed very similar potency, with in vivo IC50 values of 2.43 µM for amorphigenin and 2.52 µM for rotenone, and in vitro IC50 values of 2.86 µM and 3.14 µM, respectively. researchgate.net

| Compound | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Rotenone | Bovine Mitochondrial Complex I | 6.9 | nih.gov |

| Deguelin | Bovine Mitochondrial Complex I | 10.6 | nih.gov |

| Dihydroamorphigenin | Bovine Mitochondrial Complex I | 21.1 | nih.gov |

| Amorphigenol (Dihydro-dihydroxy rotenone) | Bovine Mitochondrial Complex I | 161 | nih.gov |

Formation and Environmental Fate of Dihydro Dihydroxy Rotenone As a Rotenone Degradation Product

Dihydro-dihydroxy Rotenone (B1679576) as a Metabolite and Photodecomposition Product of Rotenone

Rotenone degradation in the environment proceeds through various mechanisms, leading to the formation of several derivatives, including dihydro-dihydroxy rotenone. This compound has been identified in studies focusing on both photochemical breakdown and biological transformation.

Photochemical degradation, driven by sunlight, is a primary pathway for the breakdown of rotenone in aquatic environments. fisheries.orgnih.govresearchgate.netacs.orgacs.org Studies investigating the photolysis of rotenone have identified its derivatives, although some studies primarily focus on rotenolone (B1679575) as the main byproduct. researchgate.netnih.gov The process involves both direct photodegradation, where rotenone directly absorbs photons, and indirect photodegradation, mediated by reactive species in the water. acs.org The half-life of rotenone under simulated sunlight conditions can range from approximately 4 to 20 hours, highlighting the significance of photolysis in its environmental attenuation. nih.govresearchgate.netacs.org While direct identification of dihydro-dihydroxy rotenone in these specific photochemical studies is not explicitly detailed, the oxidation of the rotenone isopropenyl substituent to mono and diol derivatives is a known metabolic pathway, suggesting similar transformations are plausible under photochemical stress. researchgate.net

Environmental biotransformation by microorganisms is a key process in the degradation of rotenone. Specific fungal species have been shown to effectively metabolize rotenone into hydroxylated derivatives. In laboratory studies, the fungus Cunninghamella blakesleeana was found to transform rotenone into two primary products: 1',2'-dihydro-1',2'-dihydroxyrotenone and 3'-hydroxyrotenone (amorphigenin). nih.govasm.orgnih.gov This biotransformation demonstrates a direct microbial pathway for the formation of the dihydro-dihydroxy derivative. A variety of other microbial species, including those from the genera Absidia, Aspergillus, Trichothecium, Penicillium, and Phanerochaete, have also been identified as capable of transforming rotenone into one or more metabolites. nih.govasm.orgnih.gov

| Microorganism | Substrate | Identified Transformation Product(s) | Reference |

|---|---|---|---|

| Cunninghamella blakesleeana | Rotenone | 1',2'-dihydro-1',2'-dihydroxyrotenone; 3'-hydroxyrotenone (amorphigenin) | nih.govasm.org |

| Cunninghamella blakesleeana | 1',2'-dihydrorotenone | 2'-hydroxy-1',2'-dihydrorotenone | nih.gov |

Factors Influencing the Persistence and Attenuation of Rotenone and its Dihydro-dihydroxy Derivatives

The persistence of rotenone and its degradation products, such as dihydro-dihydroxy rotenone, in the environment is not constant but is influenced by several key factors, including light exposure, water chemistry, temperature, and microbial activity.

Sunlight is a critical factor driving the degradation of rotenone in aquatic systems. reabic.net The primary mechanism for this photochemical degradation is not through reaction with reactive oxygen species like hydroxyl radicals or singlet oxygen, but rather through the decomposition from an excited triplet state of the rotenone molecule itself. fisheries.orgnih.govacs.orgacs.org When rotenone absorbs light, it can enter a high-energy triplet state, which is highly reactive and leads to its rapid breakdown. fisheries.orgnih.govacs.org Consequently, factors that influence the formation and quenching of these triplet states, such as dissolved oxygen and other chemical components in the water, are important in determining the environmental half-life of rotenone. fisheries.orgacs.org

Dissolved Organic Matter (DOM) in natural waters plays a complex and significant role in the degradation of rotenone. fisheries.orgacs.org DOM can act as a light shield, reducing the amount of sunlight penetrating the water and thus slowing down direct photolysis. fisheries.orgnih.govacs.org Conversely, it can also quench the excited triplet state of rotenone, further inhibiting its primary photochemical degradation pathway. fisheries.orgnih.govacs.org The quality and molecular characteristics of the DOM can therefore cause site-specific variations in rotenone's persistence. fisheries.orgnih.govacs.org

Temperature is another crucial factor that strongly affects the degradation rate of rotenone and its derivatives. nih.govresearchgate.net Higher temperatures generally lead to faster degradation. nih.govwikipedia.org For example, studies on soil have shown that a 10°C increase in temperature can decrease the degradation half-time (DT50) of rotenone by a factor of 3 to 4. nih.govresearchgate.net In aquatic systems, the half-life of rotenone can be as short as half a day at 24°C but extend to 3.5 days at 0°C. wikipedia.org

| Soil Type | Temperature | Rotenone DT50 (days) | Reference |

|---|---|---|---|

| Silt Clay Loam (SCL) | 20°C | 8 | nih.govresearchgate.net |

| Silt Clay Loam (SCL) | 10°C | 25 | nih.govresearchgate.net |

| Loamy (L) | 20°C | 5 | nih.govresearchgate.net |

| Loamy (L) | 10°C | 21 | nih.govresearchgate.net |

Microbial activity is a significant contributor to the transformation of rotenone, particularly in environments with limited light, such as under ice cover or in sediment. researchgate.netnih.gov As established, fungi like Cunninghamella blakesleeana can directly convert rotenone to 1',2'-dihydro-1',2'-dihydroxyrotenone. nih.govasm.org This biological pathway can become the dominant degradation process when photochemical reactions are attenuated. researchgate.netnih.gov The presence of a diverse microbial community can therefore play a crucial role in the natural attenuation of rotenone and the formation of its dihydro-dihydroxy derivatives. nih.govasm.org

Microbial Contribution to Rotenone Transformation to Dihydro-dihydroxy Forms

Studies on Fungal Metabolism (e.g., Cunninghamella blakesleeana)

The microbial transformation of rotenone, a naturally occurring pesticide, has been a subject of scientific inquiry to understand its environmental degradation and potential for bioremediation. Among the microorganisms studied, the fungus Cunninghamella blakesleeana has demonstrated a notable capability to metabolize rotenone into various derivatives, including dihydro-dihydroxy rotenone.

Research has shown that several species of fungi, including those from the genera Absidia, Aspergillus, Trichothecium, Penicillium, and Phanerochaete, can transform rotenone into one or more metabolites. nih.govnih.gov However, Cunninghamella blakesleeana has been identified as a particularly efficient organism for this biotransformation, consistently producing higher yields of metabolites compared to other screened microorganisms.

In preparative-scale incubation studies, Cunninghamella blakesleeana was found to convert rotenone into two primary biotransformation products. nih.govnih.gov These have been identified as 1′,2′-dihydro-1′,2′-dihydroxyrotenone and 3′-hydroxyrotenone, also known as amorphigenin (B1666014). nih.govnih.gov The formation of dihydro-dihydroxy rotenone represents a significant step in the fungal degradation pathway of the parent compound.

The metabolic process involves the catalytic reduction of the isopropylene side chain of the rotenone molecule. nih.govnih.gov This initial step leads to the formation of 1′,2′-dihydrorotenone. Subsequently, Cunninghamella blakesleeana further transforms this intermediate to produce other hydroxylated derivatives. nih.govnih.gov

The following table summarizes the key metabolites identified from the biotransformation of rotenone by Cunninghamella blakesleeana:

| Precursor Compound | Metabolizing Organism | Key Metabolites Identified |

| Rotenone | Cunninghamella blakesleeana | 1′,2′-dihydro-1′,2′-dihydroxyrotenone |

| Rotenone | Cunninghamella blakesleeana | 3′-hydroxyrotenone (amorphigenin) |

| 1′,2′-dihydrorotenone | Cunninghamella blakesleeana | 2′-hydroxy-1′,2′-dihydrorotenone |

Detailed research findings on the specific yields and optimal conditions for the formation of dihydro-dihydroxy rotenone by Cunninghamella blakesleeana are limited in publicly available literature. However, the consistent identification of this compound in metabolic studies underscores the fungus's role in the environmental breakdown of rotenone.

Information regarding the environmental fate of 1′,2′-dihydro-1′,2′-dihydroxyrotenone as a specific degradation product is not extensively documented. The environmental persistence and further degradation pathways of this particular metabolite remain an area requiring further investigation. While the environmental fate of the parent compound, rotenone, has been studied, the specific characteristics of its metabolites, such as dihydro-dihydroxy rotenone, are less understood.

Q & A

Q. What are the key spectroscopic methods for characterizing Rotenone, dihydro-dihydroxy-, and how do they elucidate its structural features?

- Methodological Answer : Infrared (IR) and UV-Vis spectroscopy are critical for structural analysis. IR spectroscopy identifies functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups, with characteristic peaks at ~3400 cm⁻¹ (O-H stretching) and ~1700 cm⁻¹ (C=O) . UV-Vis spectroscopy reveals π→π* transitions in conjugated systems, with high-intensity bands at ~243 nm indicating unsaturated bonds . For dihydro-dihydroxy derivatives, shifts in these peaks (e.g., reduced C=O intensity due to hydrogenation) confirm structural modifications.

Q. How should researchers design in vivo experiments to assess the neurotoxic effects of Rotenone derivatives?

- Methodological Answer : Use animal models (e.g., rodents) to evaluate mitochondrial dysfunction and dopaminergic neuron degeneration. Standard protocols include administering Rotenone via subcutaneous infusion (1-3 mg/kg/day) over 4-6 weeks . Include control groups receiving vehicle-only treatments and monitor biomarkers like α-synuclein aggregation and ATP depletion. Ensure ethical compliance by adhering to institutional guidelines for humane endpoints and sample size justification .

Q. What are the solubility and stability considerations for handling Rotenone derivatives in laboratory settings?

- Methodological Answer : Rotenone derivatives like dihydro-dihydroxy-rotenone exhibit low aqueous solubility (e.g., ~9.9 × 10⁻⁵ g/L at 25°C), necessitating the use of organic solvents (e.g., DMSO or ethanol) for stock solutions . Store solutions at 2-8°C in amber vials to prevent photodegradation. Verify purity via HPLC before use, as degradation products can confound experimental results .

Advanced Research Questions

Q. How can discrepancies in Rotenone’s reported mechanisms of mitochondrial inhibition be resolved experimentally?

- Methodological Answer : Conflicting data on Complex I inhibition (e.g., time-dependent vs. acute effects) require comparative studies using isolated mitochondria versus cell-based assays. Measure oxygen consumption rates (OCR) via Seahorse assays under varying conditions (e.g., NADH/ubiquinone ratios) . Use knockout models (e.g., NDUFS4-deficient cells) to isolate Rotenone’s primary targets. Cross-validate findings with structural modeling to identify binding site interactions .

Q. What strategies optimize the synthesis of dihydro-dihydroxy-rotenone derivatives while minimizing byproduct formation?

- Methodological Answer : Catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂) and temperature (25-30°C) selectively reduces double bonds without over-hydrogenation . Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize stereochemistry via X-ray crystallography or NMR (e.g., NOESY for spatial proximity analysis) .

Q. How can environmental fate studies on Rotenone derivatives address gaps in ecotoxicological risk assessments?

- Methodological Answer : Conduct microcosm experiments to evaluate biodegradation pathways and bioaccumulation in aquatic systems. Measure half-life in water-sediment matrices under varying pH and UV exposure . Use LC-MS/MS to quantify metabolite formation (e.g., rotenolone). Pair with toxicity assays on Daphnia magna or zebrafish embryos to model trophic transfer effects .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Rotenone toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For longitudinal data (e.g., neurodegeneration progression), employ mixed-effects models to account for inter-individual variability . Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address conflicting IR spectral data for Rotenone derivatives in published literature?

- Methodological Answer :

Replicate experiments under standardized conditions (e.g., KBr pellet method for IR, 4 cm⁻¹ resolution). Cross-reference with complementary techniques like Raman spectroscopy or DFT calculations to assign disputed peaks . Publish raw spectral data in open repositories to enable meta-analyses .

科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17

Ethical & Compliance Considerations

Q. What ethical frameworks apply to studies involving Rotenone-induced neurotoxicity in animal models?

- Methodological Answer : Follow the "3Rs" (Replacement, Reduction, Refinement) to minimize animal use. Obtain approval from institutional animal care committees (IACUC) and document humane endpoints (e.g., weight loss >20%) . For human cell lines, ensure compliance with biosafety protocols (e.g., BSL-2 for primary neuron cultures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.